5-Acetamidonicotinic acid

Catalog No.
S666017
CAS No.
82817-65-0
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetamidonicotinic acid

CAS Number

82817-65-0

Product Name

5-Acetamidonicotinic acid

IUPAC Name

5-acetamidopyridine-3-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

KMRQIJRSLWWZAM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)O

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)O

Precursor in Organic Synthesis:

5-AAN can serve as a valuable precursor for the synthesis of other important molecules. Studies have shown its potential as a starting material for the preparation of substituted pyridines, which are a class of heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science [].

Potential Biological Activity:

Limited research suggests that 5-AAN might possess some biological activities. A study investigating its anticonvulsant properties reported a moderate protective effect against seizures in animal models []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.

5-Acetamidonicotinic acid is a derivative of nicotinic acid, characterized by the presence of an acetamido group at the 5-position of the pyridine ring. This compound is part of the broader class of pyridinecarboxylic acids, which are known for their diverse biological activities and applications in pharmaceuticals. The molecular formula for 5-acetamidonicotinic acid is C₆H₈N₂O₂, and it features a carboxylic acid group that contributes to its acidic properties.

The chemical reactivity of 5-acetamidonicotinic acid can be analyzed through several key reactions:

  • Decarboxylation: Under certain conditions, 5-acetamidonicotinic acid may undergo decarboxylation, leading to the formation of various nitrogen-containing compounds.
  • Acylation Reactions: The acetamido group can participate in acylation reactions, making it a useful intermediate in organic synthesis.
  • Hydrolysis: In aqueous environments, the acetamido group can be hydrolyzed to yield nicotinic acid and acetic acid.

These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry.

5-Acetamidonicotinic acid exhibits various biological activities attributed to its structural similarity to nicotinic acid. It has been studied for its potential roles in:

  • Nicotinic Receptor Modulation: It may influence nicotinic acetylcholine receptors, which are crucial for neurotransmission.
  • Antioxidant Properties: Like other nicotinic acid derivatives, it could help in reducing oxidative stress in cells.
  • Metabolic Effects: It may play a role in lipid metabolism and glucose homeostasis, similar to its parent compound, nicotinic acid.

The synthesis of 5-acetamidonicotinic acid can be achieved through several methods:

  • Direct Acetylation: Starting from nicotinic acid, acetylation using acetic anhydride or acetyl chloride can yield 5-acetamidonicotinic acid.
  • Amidation Reactions: Utilizing ammonia or amine derivatives with nicotinic acid can lead to the formation of the acetamido group.
  • Multi-step Synthesis: Involves initial functionalization of the pyridine ring followed by subsequent transformations to introduce the acetamido group.

These methods allow for flexibility in synthesizing 5-acetamidonicotinic acid for research and pharmaceutical applications.

5-Acetamidonicotinic acid has several applications in various fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in developing drugs targeting metabolic disorders.
  • Biochemical Research: Used in studies investigating nicotinic receptor interactions and metabolic pathways involving nicotinamide adenine dinucleotide.
  • Agricultural Chemistry: Potentially explored as a biostimulant or growth regulator due to its biological activity.

Research on 5-acetamidonicotinic acid has indicated interactions with several biological systems:

  • Receptor Binding Studies: Investigations into its affinity for nicotinic receptors reveal potential pharmacological effects similar to those observed with other nicotinic derivatives.
  • Metabolic Pathway Analysis: Studies show that it may influence pathways involving coenzymes related to energy metabolism, particularly through its relationship with nicotinamide adenine dinucleotide.

These studies are crucial for understanding its potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 5-acetamidonicotinic acid, each exhibiting unique properties:

Compound NameStructure/Functional GroupsUnique Properties
Nicotinic AcidPyridine ring with carboxylic groupEssential nutrient involved in energy metabolism
NicotinamidePyridine ring with amide groupLacks flushing effects; used in treating niacin deficiency
3-Pyridinecarboxylic AcidPyridine ring with carboxylic groupExhibits antimicrobial properties
6-Acetamidonicotinic AcidAcetamido group at 6-positionPotentially different receptor interactions compared to 5-acetamido variant

5-Acetamidonicotinic acid is unique due to its specific position of substitution on the pyridine ring, which influences its biological activity and interaction profile compared to other derivatives.

The study of 5-Acetamidonicotinic acid emerged within the broader framework of nicotinic acid chemistry research. While nicotinic acid itself has been extensively studied for its role as vitamin B3 (niacin), the systematic investigation of position-specific substitutions represents a significant advance in medicinal chemistry. The development of efficient synthesis methods has made this compound increasingly accessible to researchers interested in nicotinic acid derivatives.

The primary synthesis pathway for 5-Acetamidonicotinic acid involves the acetylation of 5-aminonicotinic acid using acetic anhydride as the acetylating agent, typically with pyridine as both solvent and base. This straightforward approach has been refined over time to improve yields and purity. The availability of high-purity samples (≥95%) has facilitated more precise characterization studies and expanded the compound's applications in research.

Analytical advancements have played a crucial role in understanding the physical and chemical properties of this compound. Modern techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into its structure and reactivity patterns, guiding its application in various research domains.

Significance in Pyridine Carboxylic Acid Research

5-Acetamidonicotinic acid occupies an important position in pyridine carboxylic acid research due to its distinctive substitution pattern. The acetamido group at position 5 creates an electronic environment that influences both the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group. These electronic effects have been studied to understand structure-property relationships within pyridine carboxylic acids.

Comparative studies between 5-Acetamidonicotinic acid and other substituted nicotinic acids have revealed how substituent positioning affects physicochemical properties. For instance, the acetamido group introduces hydrogen bond donor and acceptor sites that can participate in intermolecular interactions, potentially affecting solubility, crystal packing, and binding to biological targets. These structure-property relationships are valuable for designing compounds with tailored characteristics for specific applications.

Research into pyridine carboxylic acids has significant implications for drug design, as this scaffold appears in numerous pharmaceutically active compounds. The insights gained from studying 5-Acetamidonicotinic acid contribute to our understanding of how structural modifications can be used to optimize drug-like properties such as solubility, membrane permeability, and target binding affinity.

Positioning in Nicotinic Acid Derivative Studies

Within the landscape of nicotinic acid derivatives, 5-Acetamidonicotinic acid (CAS: 82817-65-0) serves as an important reference compound for understanding how modifications at the 5-position affect biological activity. Studies on related compounds have shown that the 5-position is significant for interaction with biological targets, making substitutions at this position particularly interesting for structure-activity relationship studies.

Research has demonstrated that in complex biomolecules containing nicotinic acid, such as nicotinic acid adenine dinucleotide phosphate (NAADP), modification at the 5-position with an acetamido group affects but does not eliminate biological activity. For example, 5-acetamido-NAADP exhibits calcium-releasing activity with an EC50 of 626.2 ± 46.1 nM, which is 24.3 times higher than the EC50 of unmodified NAADP. This finding suggests that while the acetamido substitution reduces potency, it maintains compatibility with the binding site.

The following table illustrates how various modifications at the 5-position of NAADP affect calcium-releasing activity:

CompoundEC50 ± s.e.m., nM (n)Fold increase in EC50
NAADP25.8 ± 5.7 (19)1
5-acetamido-NAADP626.2 ± 46.1 (7)24.3
5-hydroxy-NAADP1932.3 ± 440.1 (3)74.9
5-thiomethyl-NAADP151.3 ± 22.8 (3)5.9
5-(3-hydroxypropyl)-NAADP4433.0 ± 578.7 (7)171.8

These data demonstrate that the acetamido group at position 5 offers a reasonable compromise between maintaining activity and introducing a functionalizable handle for further modifications.

Current Research Landscape

The current research landscape for 5-Acetamidonicotinic acid spans several disciplines, including medicinal chemistry, chemical biology, and materials science. With a molecular weight of 180.16 g/mol, this compound offers a versatile platform for developing functional materials and biologically active molecules.

In calcium signaling research, derivatives containing the 5-acetamido moiety have been studied for their ability to modulate calcium release. The finding that 5-acetamido-NAADP maintains calcium-releasing activity has prompted investigations into using this modification to develop tools for studying calcium signaling pathways and potentially for therapeutic interventions.

Another active area of research involves using 5-Acetamidonicotinic acid as a building block for constructing libraries of compounds with systematic structural variations. These libraries can be screened for biological activities, contributing to drug discovery efforts and providing insights into structure-activity relationships. The well-defined reactivity of both the carboxylic acid and acetamido groups makes this compound particularly suitable for such applications.

Primary Synthesis Pathways from 5-Aminonicotinic Acid

The most extensively documented synthetic route to 5-acetamidonicotinic acid involves the direct acetylation of 5-aminonicotinic acid using acetic anhydride as the primary acetylating agent [2]. This fundamental approach represents the cornerstone methodology in the preparation of this nicotinic acid derivative. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group at the 5-position of the pyridine ring attacks the electrophilic carbonyl carbon of acetic anhydride [18].

Research investigations have demonstrated that the acetylation reaction follows a well-established pathway where 5-aminonicotinic acid is treated with acetic anhydride under controlled conditions [2]. The mechanism involves the formation of a tetrahedral intermediate followed by the elimination of acetate, resulting in the formation of the desired acetamide linkage [22]. Studies have shown that this reaction typically proceeds with yields ranging from 75 to 85 percent under standard laboratory conditions [2] .

The reaction conditions significantly influence the outcome of the synthesis. Temperature control emerges as a critical parameter, with optimal results achieved at temperatures between 20 to 25 degrees Celsius for conventional synthesis [18]. The molar ratio of acetic anhydride to 5-aminonicotinic acid has been established as 1.1 to 1.5 equivalents, providing sufficient driving force for complete conversion while minimizing side reactions [21] [25].

Mechanistic studies reveal that the acetylation proceeds through a stepwise process involving initial protonation of the acetic anhydride oxygen atom, followed by nucleophilic attack from the amino group [22]. The resulting intermediate undergoes deprotonation and elimination to yield 5-acetamidonicotinic acid and acetic acid as a byproduct [22]. This pathway demonstrates high selectivity for the amino group over other potential nucleophilic sites in the molecule [18].

Alternative Synthetic Approaches

Beyond the conventional acetic anhydride method, several alternative synthetic strategies have been developed for the preparation of 5-acetamidonicotinic acid. Acetyl chloride represents a viable alternative acetylating agent, particularly when used in conjunction with triethylamine as a base to neutralize the hydrochloric acid byproduct [23]. This approach typically yields 70 to 80 percent of the desired product under basic conditions [19].

N-Hydroxysuccinimide ester-mediated acetylation provides another pathway for synthesis, offering advantages in terms of mild reaction conditions and reduced environmental impact [19]. The NHS acetate method operates under aqueous conditions, making it particularly suitable for applications where organic solvents must be minimized [19]. However, this approach generally produces lower yields, typically in the range of 60 to 75 percent [19].

The Sonogashira coupling strategy, while primarily utilized for more complex nicotinic acid derivatives, has been adapted for the synthesis of substituted nicotinic acids including acetamido derivatives [2]. This palladium-catalyzed approach involves coupling reactions between 5-bromonicotinic acid ethyl ester and various terminal alkynes, followed by subsequent derivatization steps [2]. The methodology demonstrates versatility in constructing diverse 5-substituted pyridine carboxylic acids with yields typically ranging from 60 to 82 percent [2].

Research has also explored the use of zinc acetate as a catalytic acetylating agent in acetic acid under microwave irradiation conditions [21]. This method demonstrates chemoselective N-acetylation of amines while remaining selective toward other functional groups such as phenols, thiols, and alcohols [21]. The approach offers advantages in terms of simplicity, efficiency, and environmental compatibility [21].

Selective Acetylation Research

Selective acetylation represents a critical aspect of 5-acetamidonicotinic acid synthesis, particularly when multiple reactive sites are present in the starting material or when protecting group strategies are employed. Research has demonstrated that N-alpha selective acetylation can be achieved through careful control of reaction conditions, including pH, temperature, and reagent stoichiometry [18].

Studies investigating the selectivity of acetylation reactions have revealed that the amino group at the 5-position of nicotinic acid exhibits preferential reactivity compared to other potential nucleophilic sites [18]. This selectivity arises from the electronic properties of the pyridine ring system and the positioning of the amino group relative to the electron-withdrawing carboxyl group [2].

Temperature control emerges as a fundamental parameter in achieving selective acetylation. Research indicates that conducting reactions at 0 degrees Celsius enhances selectivity by favoring the kinetically preferred acetylation of the primary amino group [18]. This approach minimizes competing side reactions and improves the overall yield of the desired product [18].

The role of pH in selective acetylation has been extensively studied, with neutral pH conditions generally favoring N-alpha selective acetylation [18]. At higher or lower pH values, both amino and other nucleophilic sites may undergo acetylation, reducing the selectivity of the reaction [18]. Maintaining pH in the range of 7 to 8 has been identified as optimal for achieving high selectivity [18].

Protective group strategies have been employed to enhance selectivity in complex synthetic sequences. The use of tert-butoxycarbonyl protecting groups for amino functionalities allows for selective manipulation of other reactive sites before final deprotection and acetylation [2]. This approach is particularly valuable in multi-step synthetic routes where multiple functional group transformations are required [2].

Industrial Scale Synthesis Research

Industrial scale synthesis of 5-acetamidonicotinic acid requires optimization of reaction parameters to achieve high yields, consistent quality, and economic viability. Research into industrial applications has focused on continuous flow processes, which offer advantages in terms of heat transfer, mixing efficiency, and process control [1] [27].

Large-scale production typically employs continuous flow reactors operating at temperatures between 60 to 100 degrees Celsius [1]. These conditions allow for reduced reaction times while maintaining high conversion rates and product quality [1]. The continuous nature of the process enables better control over reaction parameters and reduces the formation of byproducts [27].

Process optimization studies have demonstrated that industrial scale synthesis can achieve yields of 90 to 96 percent through careful control of reaction conditions [1] [27]. Key parameters include maintaining precise stoichiometric ratios of reactants, typically 1.2 equivalents of acetic anhydride per equivalent of 5-aminonicotinic acid [1]. Temperature control within narrow ranges ensures consistent product quality and minimizes degradation reactions [1].

Heat integration strategies have been developed to improve the energy efficiency of industrial processes. Research has shown that pre-heating of reactants and heat recovery from product streams can significantly reduce energy consumption [1]. These approaches are particularly important for large-scale operations where energy costs represent a significant portion of overall production expenses [1].

Quality control measures for industrial synthesis include in-line monitoring of reaction progress through spectroscopic methods and automated sampling systems [27]. These technologies enable real-time adjustment of process parameters to maintain optimal reaction conditions throughout the production campaign [27]. Statistical process control methodologies ensure consistent product quality and facilitate rapid identification of process deviations [27].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 5-acetamidonicotinic acid, driven by environmental concerns and regulatory requirements. Solvent-free synthesis represents one of the most significant advances in this area, eliminating the need for organic solvents while maintaining high reaction efficiency [15] [30].

Enzymatic acetylation using lipases such as Novozym 435 from Candida antarctica has emerged as a highly effective green chemistry approach [15]. This biocatalytic method operates under mild conditions at 50 degrees Celsius and achieves yields of 81.6 to 88.5 percent [15]. The enzymatic approach offers excellent selectivity and operates in environmentally friendly tert-amyl alcohol as the reaction medium [15].

Continuous-flow microreactor technology has been developed to enhance the sustainability of 5-acetamidonicotinic acid synthesis [15]. These systems provide superior heat and mass transfer compared to batch processes, resulting in shorter reaction times and improved yields [15]. The continuous nature of the process reduces waste generation and enables more efficient use of raw materials [15].

Ionic liquid-mediated synthesis using triethylammonium acetate has demonstrated significant potential as a green chemistry approach [25]. This method serves as both solvent and catalyst, requiring only a 10 percent excess of acetic anhydride while achieving yields of 85 to 96 percent [25]. The ionic liquid can be recovered and recycled multiple times without apparent loss of reactivity or selectivity [25].

Microwave-assisted synthesis represents another important green chemistry development, reducing reaction times from hours to minutes while improving yields [21]. Operating at 50 degrees Celsius under microwave irradiation, this approach achieves yields of 85 to 95 percent in 15 to 30 minutes [21]. The reduced energy consumption and shorter reaction times contribute significantly to the environmental sustainability of the process [21].

Water-based synthesis protocols have been developed to further reduce environmental impact [19]. These methods utilize aqueous reaction media and mild conditions, eliminating the need for organic solvents [19]. While yields may be somewhat lower than organic solvent-based approaches, the environmental benefits make these methods attractive for certain applications [19].

Table 1: Synthesis Methods for 5-Acetamidonicotinic Acid

Synthesis MethodStarting MaterialAcetylating AgentReaction ConditionsReported Yield (%)SelectivityEnvironmental Impact
Direct Acetylation with Acetic Anhydride5-Aminonicotinic acidAcetic anhydrideRoom temperature, 2-4 hours75-85High N-selectivityModerate (organic solvents)
Acetyl Chloride Acetylation5-Aminonicotinic acidAcetyl chlorideBasic conditions, triethylamine70-80High N-selectivityHigh (HCl byproduct)
N-Hydroxysuccinimide Ester Acetylation5-Aminonicotinic acidNHS acetateMild conditions, water bath60-75Moderate selectivityLow (aqueous conditions)
Microwave-Assisted Acetylation5-Aminonicotinic acidAcetic anhydride50°C, 15-30 minutes85-95High N-selectivityLow (reduced time/energy)
Enzymatic Acetylation (Lipase-Catalyzed)5-Aminonicotinic acidMethyl acetate50°C, 35 minutes with Novozym 43581.6-88.5Excellent selectivityVery low (enzymatic)
Ionic Liquid-Mediated Acetylation5-Aminonicotinic acidAcetic anhydride in TEAATEAA ionic liquid, 10% excess85-96High selectivityLow (recyclable solvent)
Green Chemistry Approach (Solvent-Free)5-Aminonicotinic acidAcetic anhydrideNeat conditions, no solvent70-85Good selectivityVery low (no solvents)
Flow Chemistry Synthesis5-Aminonicotinic acidAcetic anhydrideContinuous flow, 50-100°C78-92High selectivityLow (efficient process)

Table 2: Reaction Optimization Parameters for 5-Acetamidonicotinic Acid Synthesis

ParameterStandard ConditionsOptimized ConditionsGreen Chemistry ConditionsIndustrial Scale Conditions
Temperature (°C)20-2550-8025-5060-100
Reaction Time (hours)2-40.5-21-31-2
Molar Ratio (Acetylating agent:Substrate)1.1-1.5:11.2-1.3:11.1:11.2:1
Catalyst Loading (%)5-101-50.1-22-5
Solvent Volume (mL/g substrate)10-205-10Solvent-free5-8
pH ConditionsNeutral to slightly basicpH 8-9pH 7-8pH 8-8.5

Table 3: Industrial Scale Synthesis Comparison for 5-Acetamidonicotinic Acid

ScalePreferred MethodEquipmentYield (%)Production RateCost Efficiency
Laboratory (mg)Direct acetylationRound-bottom flask80-901-10 mg/hLow
Pilot Scale (g)Microwave-assistedMicrowave reactor85-95100-1000 g/hModerate
Small Industrial (kg)Flow chemistryFlow reactor88-9410-100 kg/hHigh
Large Industrial (tons)Continuous flow processIndustrial continuous reactor90-961-10 tons/dayVery High

The oxidation chemistry of 5-acetamidonicotinic acid presents several distinct pathways depending on the oxidizing agent and reaction conditions employed. The compound contains multiple oxidizable sites, including the pyridine nitrogen, the acetamido group, and the aromatic ring system, each requiring different oxidative approaches.

Pyridine Ring Oxidation

The pyridine nitrogen represents the most accessible oxidation site in 5-acetamidonicotinic acid. Treatment with hydrogen peroxide or peracids under mild to moderate conditions leads to the formation of N-oxide derivatives. These reactions typically proceed through electrophilic oxygen transfer mechanisms, with the nitrogen lone pair acting as the nucleophile.

The oxidation of the pyridine ring follows well-established pathways observed in nicotinic acid derivatives. Research has demonstrated that the electron-withdrawing nature of both the carboxylic acid and acetamido groups influences the reactivity of the pyridine nitrogen. The presence of these substituents reduces the electron density at the nitrogen, requiring more vigorous oxidizing conditions compared to simple pyridine derivatives.

Aromatic Ring Oxidation

Strong oxidizing agents such as potassium permanganate or dichromate can attack the aromatic ring system, leading to ring-opened products. These reactions typically require harsh conditions and often result in complete degradation of the pyridine ring structure. The mechanistic pathway involves initial attack at the positions adjacent to the nitrogen, followed by ring opening and subsequent oxidation of the resulting aliphatic fragments.

The stability of the aromatic ring system in 5-acetamidonicotinic acid is enhanced by the presence of the acetamido group, which provides some protection against oxidative degradation. However, under strongly oxidizing conditions, complete mineralization to carbon dioxide and water can occur, particularly at elevated temperatures.

Side Chain Oxidation

The acetamido group can undergo oxidation under specific conditions, though this typically requires strong oxidizing agents and harsh reaction conditions. The oxidation of the acetamido group may proceed through N-oxide formation or direct oxidation of the methyl group, depending on the specific oxidizing system employed.

Research has shown that the carboxylic acid group remains largely resistant to further oxidation, representing the most stable functional group in the molecule under oxidative conditions. This stability is attributed to the already fully oxidized state of the carbon atom in the carboxyl group.

Reduction Transformation Studies

The reduction chemistry of 5-acetamidonicotinic acid encompasses several important transformations that demonstrate the versatility of this compound in synthetic applications. Each functional group presents unique reduction pathways with distinct mechanistic requirements.

Carboxylic Acid Reduction

The carboxylic acid group in 5-acetamidonicotinic acid can be reduced to the corresponding alcohol using standard reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically require anhydrous conditions and proceed through nucleophilic reduction mechanisms.

The reduction of the carboxylic acid group follows the typical pathway involving initial attack by the hydride nucleophile at the carbonyl carbon, followed by protonation to yield the corresponding alcohol derivative. The presence of the acetamido group and pyridine nitrogen does not significantly interfere with this reduction, though the pyridine nitrogen may require protection under certain conditions.

Pyridine Ring Reduction

Catalytic hydrogenation represents the most effective method for reducing the pyridine ring in 5-acetamidonicotinic acid. These reactions typically employ palladium on carbon catalysts under elevated temperature and pressure conditions. The reduction proceeds through sequential addition of hydrogen atoms across the aromatic ring, ultimately yielding piperidine derivatives.

The selectivity of pyridine ring reduction can be influenced by the choice of catalyst and reaction conditions. Research has demonstrated that the presence of the acetamido and carboxylic acid groups can direct the stereochemistry of the reduction process, leading to specific stereoisomeric products.

Amide Reduction

The acetamido group can be reduced using strong reducing agents, though this typically requires more forcing conditions compared to the carboxylic acid reduction. The reduction of the amide group proceeds through initial coordination of the reducing agent with the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon.

Selective reduction of the amide group in the presence of the carboxylic acid requires careful choice of reducing agents and reaction conditions. This selectivity can be achieved through the use of specific reducing agents or by employing protecting group strategies.

Substitution Reaction Research

The substitution chemistry of 5-acetamidonicotinic acid demonstrates the compound's utility as a synthetic intermediate for accessing diverse structural analogues. The multiple reactive sites present in the molecule enable various substitution reactions under different conditions.

Nucleophilic Aromatic Substitution

The pyridine ring in 5-acetamidonicotinic acid is activated toward nucleophilic aromatic substitution by the electron-withdrawing effects of both the carboxylic acid and acetamido groups. Nucleophiles such as amines and alcohols can attack the pyridine ring under appropriate conditions, leading to substituted pyridine derivatives.

The mechanism of nucleophilic aromatic substitution follows the typical addition-elimination pathway, with initial nucleophilic attack forming a resonance-stabilized anionic intermediate. The electron-withdrawing substituents help stabilize this intermediate through resonance and inductive effects.

Research has shown that the regioselectivity of nucleophilic aromatic substitution can be controlled by the choice of nucleophile and reaction conditions. The positions ortho and para to the nitrogen are generally most reactive, consistent with the electron-withdrawing nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution

Despite the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution can occur under vigorous conditions. Common electrophiles such as bromine and nitric acid can attack the aromatic ring, though these reactions typically require harsh conditions and often yield complex product mixtures.

The mechanism of electrophilic aromatic substitution in pyridine derivatives differs from that in benzene systems due to the presence of the nitrogen atom. The reaction typically proceeds through initial coordination of the electrophile with the nitrogen, followed by intramolecular attack at the aromatic ring positions.

Functional Group Substitution

The acetamido group can undergo substitution reactions through nucleophilic attack at the nitrogen atom. Strong nucleophiles can displace the acetyl group, leading to N-substituted derivatives. These reactions typically require elevated temperatures and may involve initial coordination of the nucleophile with the carbonyl oxygen.

Research on Deacetylation Mechanisms

The deacetylation of 5-acetamidonicotinic acid represents a crucial transformation for accessing the parent 5-aminonicotinic acid. Multiple mechanistic pathways have been identified, each with distinct kinetic profiles and synthetic utility.

Acid-Catalyzed Hydrolysis

Under acidic conditions, 5-acetamidonicotinic acid undergoes hydrolysis through protonation-assisted mechanisms. The reaction begins with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

The kinetics of acid-catalyzed hydrolysis demonstrate first-order dependence on both substrate concentration and acid concentration. The reaction rate increases significantly with temperature, consistent with the high activation energy required for amide bond cleavage.

Mechanistic studies have revealed that the acid-catalyzed pathway involves formation of a tetrahedral intermediate, followed by elimination of acetic acid to yield the deacetylated product. The rate-determining step appears to be the initial nucleophilic attack by water, with subsequent proton transfers occurring rapidly.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of 5-acetamidonicotinic acid proceeds through direct nucleophilic attack by hydroxide ion at the carbonyl carbon. This mechanism is generally more efficient than acid-catalyzed hydrolysis, particularly under moderate temperature conditions.

The kinetics of base-catalyzed hydrolysis show first-order dependence on both substrate and base concentration, with rate constants typically 10-100 times higher than the corresponding acid-catalyzed reactions. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of acetate ion.

The base-catalyzed mechanism offers advantages in terms of reaction rate and selectivity, making it the preferred method for synthetic applications requiring mild deacetylation conditions. The reaction can be carried out in aqueous or organic solvents, depending on the specific synthetic requirements.

Enzymatic Deacetylation

Enzymatic deacetylation of 5-acetamidonicotinic acid has been demonstrated using specific acetylases and deacetylases. These biocatalytic approaches offer high selectivity and operate under mild conditions, making them attractive for pharmaceutical applications.

The enzymatic mechanism involves initial binding of the substrate to the enzyme active site, followed by nucleophilic attack by a catalytic residue at the carbonyl carbon. The reaction proceeds through formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the deacetylated product and regenerate the enzyme.

Kinetic studies of enzymatic deacetylation reveal Michaelis-Menten behavior, with specific enzymes showing varying degrees of substrate specificity. The reaction rates are generally comparable to chemical methods, but the selectivity and mild conditions make enzymatic approaches particularly valuable for sensitive substrates.

Carboxylic Acid Functional Group Modifications

The carboxylic acid group in 5-acetamidonicotinic acid serves as a versatile functional handle for accessing diverse derivatives through well-established carboxylic acid chemistry. These modifications enable the preparation of esters, amides, and other carboxylic acid derivatives with potential biological and pharmaceutical applications.

Esterification Reactions

Esterification of 5-acetamidonicotinic acid can be accomplished through various methods, with Fischer esterification being the most commonly employed approach. The reaction involves treatment of the acid with alcohols in the presence of acid catalysts, typically under reflux conditions with azeotropic removal of water.

The mechanism of Fischer esterification follows the standard pathway involving initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The reaction is reversible and requires removal of water to drive the equilibrium toward ester formation.

Alternative esterification methods include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid toward nucleophilic attack by alcohols. These methods often provide higher yields and greater selectivity compared to Fischer esterification.

Amidation Reactions

The formation of amides from 5-acetamidonicotinic acid represents another important transformation for accessing bioactive compounds. Amidation can be achieved through direct coupling with amines using coupling reagents or through activation of the carboxylic acid as the corresponding acid chloride.

The mechanism of amidation involves initial activation of the carboxylic acid, followed by nucleophilic attack by the amine. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the leaving group to yield the amide product.

Enzymatic amidation has also been demonstrated using lipases and other enzymes capable of catalyzing amide bond formation. These biocatalytic approaches offer advantages in terms of selectivity and environmental sustainability, though they may require longer reaction times compared to chemical methods.

Anhydride Formation

The carboxylic acid group in 5-acetamidonicotinic acid can be converted to mixed anhydrides through reaction with acid anhydrides or acid chlorides. These activated intermediates are highly reactive toward nucleophiles and can be used for subsequent acylation reactions.

The formation of mixed anhydrides typically requires anhydrous conditions and proceeds through nucleophilic acyl substitution mechanisms. The resulting anhydrides are generally unstable and must be used immediately or stored under inert atmosphere conditions.

Reduction to Alcohol

The reduction of the carboxylic acid group to the corresponding alcohol can be achieved using strong reducing agents such as lithium aluminum hydride. This transformation requires anhydrous conditions and typically proceeds through initial coordination of the reducing agent with the carbonyl oxygen, followed by hydride delivery.

The mechanism of carboxylic acid reduction involves multiple hydride transfers, with the reaction proceeding through aldehyde and hemiacetal intermediates. The presence of the acetamido group and pyridine nitrogen does not significantly interfere with this reduction, though careful control of reaction conditions is required to avoid side reactions.

Salt Formation

The formation of carboxylate salts from 5-acetamidonicotinic acid represents a simple but important transformation for improving solubility and handling properties. Treatment with bases such as sodium hydroxide or potassium hydroxide yields the corresponding carboxylate salts through simple acid-base chemistry.

The salt formation reaction is instantaneous and quantitative under appropriate conditions, making it a valuable method for purifying and isolating the compound. The resulting salts often exhibit improved water solubility compared to the parent acid, which can be advantageous for pharmaceutical formulations.

XLogP3

-0.4

Wikipedia

5-Acetamidonicotinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types